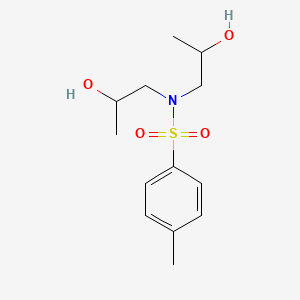
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of two hydroxypropyl groups attached to a p-toluenesulphonamide core. This compound is often utilized in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulphonamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulphonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulphonamides.
科学的研究の応用
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of epoxy resins and as a stabilizer in polymer formulations
作用機序
The mechanism of action of N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The hydroxypropyl groups enhance its solubility and facilitate its binding to target molecules. The sulphonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
類似化合物との比較
Similar Compounds
N,N-Bis(2-hydroxypropyl)aniline: Similar structure but with an aniline core.
N,N-Bis(2-hydroxypropyl)nitrosamine: Contains a nitrosamine group, known for its carcinogenic properties.
N,N-Bis(2-hydroxypropyl)hexamethylenediammonium compounds: Used as corrosion inhibitors.
Uniqueness
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide is unique due to its combination of hydroxypropyl groups and a sulphonamide core, which imparts specific chemical properties such as solubility, reactivity, and stability. These properties make it suitable for a wide range of applications in different scientific fields.
特性
CAS番号 |
83846-81-5 |
|---|---|
分子式 |
C13H21NO4S |
分子量 |
287.38 g/mol |
IUPAC名 |
N,N-bis(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-4-6-13(7-5-10)19(17,18)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChIキー |
BQXVKQIHSJDIIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















